

chemical properties of 3,4-diacetoxy-1-butene

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Compound of Interest

Compound Name: 3,4-Diacetoxy-1-butene

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An In-depth Technical Guide to the Chemical Properties of **3,4-Diacetoxy-1-butene**

Introduction

3,4-Diacetoxy-1-butene (3,4-DAB), a diacetoxybutene derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and reactivity. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3,4-diacetoxy-1-butene** are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₈ H ₁₂ O ₄ [2]
Molecular Weight	172.18 g/mol [2]
CAS Number	18085-02-4
Appearance	Colorless oil[3]
Boiling Point	95-96 °C at 10 mmHg[3]
Density	1.059 g/mL at 25 °C[3]
Refractive Index (n _{20/D})	1.43[3]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[3] Water solubility is 26.2 g/L at 25°C.[3]
LogP	1.53 at 22°C[3]
Storage Temperature	-20°C under an inert atmosphere[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3,4-diacetoxy-1-butene**.

¹H NMR Spectroscopy

The proton NMR spectrum of **3,4-diacetoxy-1-butene** will exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are detailed below.

Protons	Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (acetate)	~2.0-2.1	Singlet	6H
CH ₂ (allylic)	~4.1-4.3	Multiplet	2H
CH (vinylic)	~5.2-5.4	Multiplet	2H
CH (vinylic)	~5.8-6.0	Multiplet	1H

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for **3,4-diacetoxy-1-butene** are listed below.

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (ester)	~1740	Strong, sharp absorption
C=C (alkene)	~1645	Medium absorption[4]
C-O (ester)	~1230	Strong absorption
=C-H (vinylic)	~3090	Medium absorption
C-H (aliphatic)	~2960	Medium absorption

Mass Spectrometry

Mass spectrometry of **3,4-diacetoxy-1-butene** would show a molecular ion peak and characteristic fragmentation patterns.

m/z	Ion	Description
172	$[\text{C}_8\text{H}_{12}\text{O}_4]^+$	Molecular ion peak
113	$[\text{M} - \text{OCCH}_3]^+$	Loss of an acetyl group
71	$[\text{M} - \text{OCCH}_3 - \text{CH}_2=\text{CHCHO}]^+$	Further fragmentation
43	$[\text{CH}_3\text{CO}]^+$	Acetyl cation (often the base peak)

Synthesis and Reactivity

Synthesis

3,4-Diacetoxy-1-butene is primarily synthesized through the oxidative acetoxylation of 1,3-butadiene. This reaction is typically catalyzed by palladium-based intermetallic compounds in the presence of acetic acid and oxygen.^[5] The process yields a mixture of diacetoxybutene isomers, including 1,4-diacetoxy-2-butene and **3,4-diacetoxy-1-butene**.^[5]

Another reported method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride.^[6] These precursors are obtained from the acetoxylation of 1,3-butadiene and acetic acid in the presence of molecular oxygen and a palladium-based catalyst.^[6]

Reactivity

3,4-Diacetoxy-1-butene serves as a versatile intermediate in organic synthesis. The vinyl and diacetoxy functionalities allow for a range of chemical transformations. It can undergo hydrolysis to form 3,4-dihydroxy-1-butene.^[7] The double bond can participate in addition reactions, and the acetate groups can be substituted or eliminated.

Experimental Protocols

Synthesis of 3,4-diacetoxy-1-butene via Acetoxylation of 1,3-Butadiene

This protocol is based on a described industrial synthesis.^[5]

Materials:

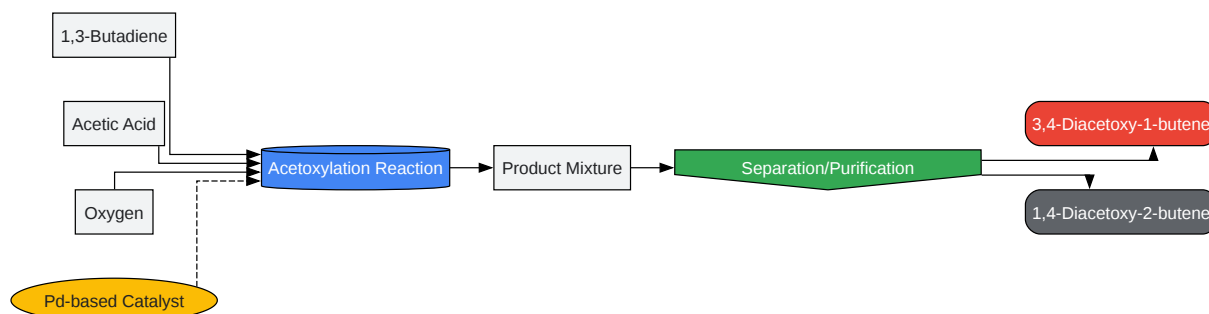
- 1,3-Butadiene
- Acetic Acid
- Nitrogen gas containing 5 mol % oxygen
- Palladium-based catalyst (as described in the referenced patent)

Procedure:

- A reactor jacketed for temperature control is heated to 87°C.[5]
- Butadiene is fed into the reactor at a rate of 1.7 kg/h .[5]
- Acetic acid is fed at a rate of 19.1 kg/h .[5]
- Nitrogen gas containing 5 mol % oxygen is fed at 40 Nm³/h.[5]
- The reaction is carried out under the specified conditions to yield a mixture of products.
- The resulting product mixture contains approximately 13.10% of 1,4-diacetoxybutene and 1.15% of 3,4-diacetoxybutene, which can then be separated and purified.[5]

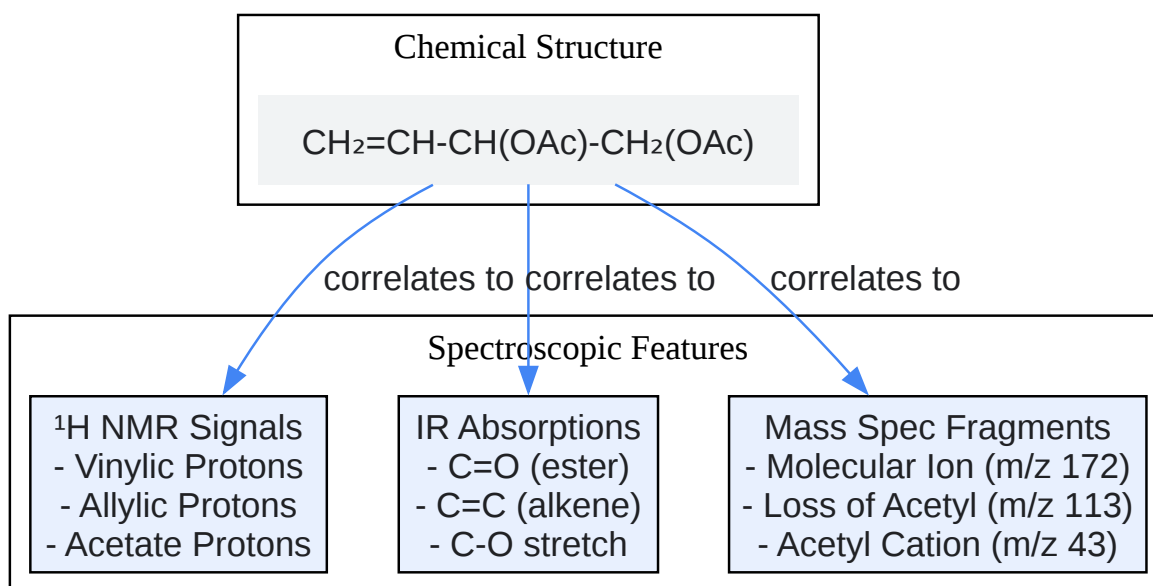
Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the structure and spectroscopic features of **3,4-diacetoxy-1-butene**.



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Caption: Synthesis of **3,4-diacetoxy-1-butene** from 1,3-butadiene.



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Caption: Relationship between structure and spectroscopic data.

Safety Information

3,4-Diacetoxy-1-butene is classified as harmful if swallowed.[2] It is a combustible liquid and appropriate personal protective equipment, including gloves and eye protection, should be worn when handling.[8] For detailed safety information, consult the material safety data sheet (MSDS).

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